
Structural Chemistry & Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Voclosporin

CAS No.: 515814-00-3

Cat. No.: S1935113

Get Quote

Voclosporin is a cyclic undecapeptide and a structural analog of cyclosporine A (CsA) [1] [2]. The key

difference is a single carbon extension to the functional group at the amino acid-1 residue [3] [4] [2].

Mechanism of Action: Like cyclosporine, voclosporin binds to cyclophilin A inside T-cells. This

complex then inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and
nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). This blocks the transcription of

early T-cell cytokines, such as IL-2, leading to immunosuppression [1] [2].
Shift in Metabolism Site: In cyclosporine, the amino acid-1 residue is the primary site of metabolism.

The structural modification in voclosporin shifts the primary site of metabolism to the amino acid-9
position [4]. This results in a different metabolite profile.

The following diagram illustrates the metabolic pathway and its consequences:
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Drug-Drug Interactions & Clinical Management

As a sensitive CYP3A4 substrate, voclosporin is highly susceptible to pharmacokinetic drug interactions [4]

[5]. The table below summarizes key interaction data from clinical studies:

Precipitant Drug Effect on Voclosporin Exposure Clinical Management

| Ketoconazole (strong CYP3A4/P-gp inhibitor) | ↑ Cmax: 6.4-fold ↑ AUC: 18-fold [4] [6] | Contraindicated

[5]. | | Verapamil (moderate CYP3A4/P-gp inhibitor) | ↑ Cmax: 2.1-fold ↑ AUC: 2.7-fold [4] | Reduce

voclosporin dose to 15.8 mg AM / 7.9 mg PM [5]. | | Rifampin (strong CYP3A4 inducer) | ↓ AUC: 87% -

90% [4] [7] | Contraindicated [5]. |
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Furthermore, voclosporin is an inhibitor of P-glycoprotein (P-gp). When co-administered with P-gp

substrates like digoxin, it increased digoxin exposure (AUC) by 25%, necessitating monitoring and potential

dose adjustment of the concomitant drug [4] [6] [5].

Experimental Protocols for Metabolism Studies

The key findings on voclosporin's metabolism are derived from well-established clinical drug interaction

study designs.

Clinical DDI Study Design

A standard five-study design in healthy volunteers (n=24 per study) assessed interactions [4] [6]:

Subjects: Healthy adults (18-45 years), nonsmokers.
Voclosporin Dose: 0.4 mg/kg twice daily (anticipated therapeutic dose).

Co-administered Drugs:
Strong Inhibitor: Ketoconazole 400 mg once daily.

Strong Inducer: Rifampin 600 mg once daily.
CYP3A4 Substrate: Midazolam 7.5 mg single dose.

P-gp Inhibitor: Verapamil 80 mg every 8h.
P-gp Substrate: Digoxin 0.25 mg once daily.

Endpoint: Geometric least-squares mean ratios (and 90% confidence intervals) for voclosporin and
object drug Cmax and AUC.

In Vivo Tissue Distribution Study

A recent mouse study investigated how CYP3A4 inhibition/induction affects kidney exposure [7]:

Pretreatment: Ketoconazole (60 mg/kg) or Rifampin (10 mg/kg) for 4 days.

Voclosporin Administration: 2.5 mg/kg IV or PO.
Sample Collection: Plasma and kidneys at 0.5, 1, 2, 4, 7, 12, and 24 hours.

Analysis: LC-MS for drug quantification; multiplex fluorescent imaging for cellular localization.

The experimental workflow for these studies can be visualized as follows:
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In summary, for researchers and clinicians:

Metabolic Profile: Voclosporin is predominantly metabolized by CYP3A4, with a major metabolite of

reduced potency.
Interaction Potential: It has significant interactions with strong CYP3A4/P-gp inhibitors and inducers,

requiring dose modification or avoidance.
Experimental Evidence: Key data is derived from robust clinical DDI studies and supported by

emerging tissue distribution research.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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